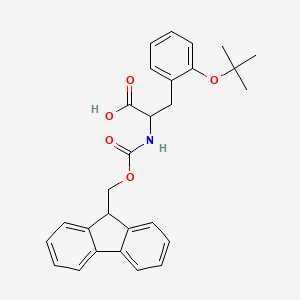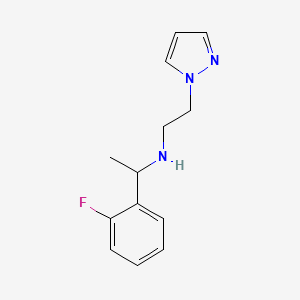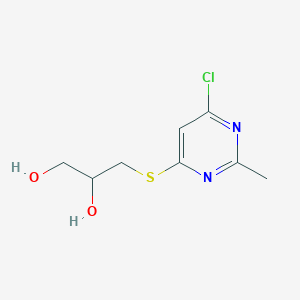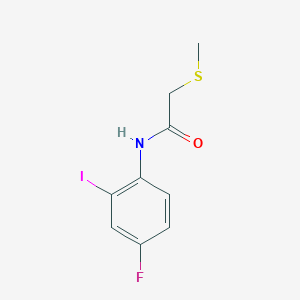
Methyl 7-fluoro-4-hydroxy-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoro-4-hydroxy-2-naphthoate is a fluorinated naphthoate derivative. This compound is of interest due to its unique chemical structure, which combines a naphthalene ring with a fluorine atom and a hydroxyl group. These structural features confer specific chemical and biological properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7-fluoro-4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification steps are optimized for efficiency, often involving continuous flow processes and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-fluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 7-fluoro-4-oxo-2-naphthoate.
Reduction: Formation of 7-fluoro-4-hydroxy-2-naphthylmethanol.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 7-fluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-fluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-fluoro-4-hydroxy-2-naphthoate: Unique due to the presence of both a fluorine atom and a hydroxyl group on the naphthalene ring.
Methyl 4-hydroxy-2-naphthoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 7-fluoro-2-naphthoate:
Uniqueness
This compound stands out due to the synergistic effects of the fluorine and hydroxyl groups. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides additional reactivity and potential for hydrogen bonding. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H9FO3 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
methyl 7-fluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c1-16-12(15)8-4-7-5-9(13)2-3-10(7)11(14)6-8/h2-6,14H,1H3 |
Clé InChI |
ZKKKDKNGWIRVFK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)





![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)




